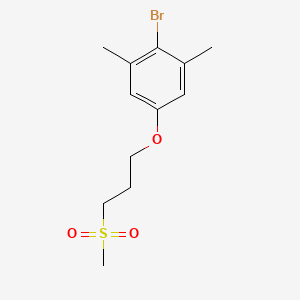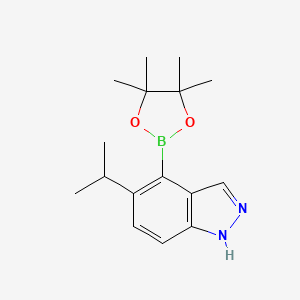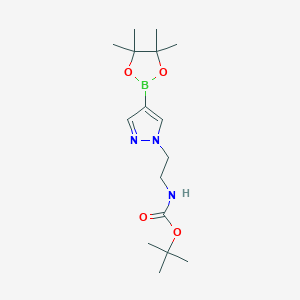![molecular formula C10H18N2O B1402395 1-(Octahydro-pyrrolo[3,4-b]azepin-7-yl)-ethanone CAS No. 1316220-00-4](/img/structure/B1402395.png)
1-(Octahydro-pyrrolo[3,4-b]azepin-7-yl)-ethanone
Overview
Description
1-(Octahydro-pyrrolo[3,4-b]azepin-7-yl)-ethanone, also known as OPA, is a synthetic compound that has been studied for its potential applications in scientific research. OPA has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations when used in laboratory experiments.
Scientific Research Applications
Hydrogen-Bonding Patterns and Crystal Structures
Research has shown that compounds related to 1-(Octahydro-pyrrolo[3,4-b]azepin-7-yl)-ethanone exhibit unique hydrogen-bonding patterns. These compounds demonstrate bifurcated intra- and intermolecular hydrogen bonding between the secondary amine and carbonyl groups. This bonding leads to the formation of centrosymmetric dimers and six-membered hydrogen-bonded rings, which are essential for stabilizing the crystal structures (Balderson et al., 2007).
Synthesis and Stereochemical Control
The stereoselectivity of the triflate mediated intramolecular Schmidt reaction in the synthesis of octahydro-1H-pyrrolo[1,2-a]azepine, a structural skeleton related to 1-(Octahydro-pyrrolo[3,4-b]azepin-7-yl)-ethanone, has been studied. This reaction involves the formation of an intermediate spirocyclic aminodiazonoium salt, leading to specific diastereoisomers of the compound. The reaction's stereochemical outcome is controlled by the initial asymmetric alcohol center, providing insights into the synthesis of complex organic structures (Gnägi et al., 2020).
Catalytic Intramolecular Cyclization
The synthesis of pyrroloazepinones, which are structurally related to 1-(Octahydro-pyrrolo[3,4-b]azepin-7-yl)-ethanone, has been developed using platinum- and gold-catalyzed intramolecular cyclization of alkyne-substituted 1H-pyrrole-2-carboxylic acid amides. This method highlights the potential of catalytic processes in the efficient synthesis of bioactive compounds (Gruit et al., 2010).
Antimicrobial and Anticancer Activities
A series of compounds structurally related to 1-(Octahydro-pyrrolo[3,4-b]azepin-7-yl)-ethanone have been synthesized and evaluated for antimicrobial and anticancer activities. The results indicate potential effectiveness against various microbial strains and cancer cell lines, demonstrating the relevance of these compounds in medicinal chemistry (Verma et al., 2015).
Iron-Catalyzed Intramolecular Cyclization
An iron-catalyzed intramolecular C(sp(2))-N cyclization protocol has been developed for the synthesis of pyrrolo[1,2-a]quinoxaline derivatives from compounds related to 1-(Octahydro-pyrrolo[3,4-b]azepin-7-yl)-ethanone. This highlights the utility of transition-metal catalysis in synthesizing complex heterocyclic structures (Zhang et al., 2015).
properties
IUPAC Name |
1-(2,3,4,5,5a,6,8,8a-octahydro-1H-pyrrolo[3,4-b]azepin-7-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-8(13)12-6-9-4-2-3-5-11-10(9)7-12/h9-11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIBUSHANFBFHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CCCCNC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Octahydro-pyrrolo[3,4-b]azepin-7-yl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid dimethylamide hydrochloride](/img/structure/B1402320.png)



![4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B1402326.png)



![Ethyl 3-bromo-[1,2,4]triazolo[4,3-b]pyridazine-7-carboxylate](/img/structure/B1402334.png)
![tert-butyl 6a-hydroxy-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1402335.png)